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Compound of Interest

Compound Name: (2-Phenylquinolin-7-yl)methanol

Cat. No.: B1613269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Phenylquinolin-7-yl)methanol,
a heterocyclic compound of interest in medicinal chemistry. This document details its chemical

identity, including its IUPAC name and synonyms, and presents its physicochemical properties.

Furthermore, it outlines a plausible synthetic route and discusses its relevance as a scaffold in

the development of kinase inhibitors, particularly those targeting the Insulin-like Growth Factor-

1 Receptor (IGF-1R) signaling pathway.

Chemical Identity and Properties
(2-Phenylquinolin-7-yl)methanol is a substituted quinoline derivative. Its chemical structure

and key identifiers are summarized below.
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Property Value

IUPAC Name (2-phenylquinolin-7-yl)methanol

CAS Number 361457-37-6

PubChem CID 15939837

Molecular Formula C₁₆H₁₃NO

Molecular Weight 235.28 g/mol

Canonical SMILES
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3

)CO

InChI Key ZKFWJDXPMSASAF-UHFFFAOYSA-N

Synonyms:

2-Phenyl-7-(hydroxymethyl)quinoline

(2-phenyl-7-quinolyl)methanol

Synthesis Protocol
A potential synthetic pathway for (2-Phenylquinolin-7-yl)methanol involves a two-step

process starting from 2-phenylquinoline. The first step is a Vilsmeier-Haack reaction to

introduce a formyl group at the 7-position, followed by the reduction of the resulting aldehyde to

the corresponding alcohol.

Step 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde
via Vilsmeier-Haack Reaction
This reaction introduces a formyl group onto the quinoline ring system.

Materials:

2-Phenylquinoline

Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)

Dichloromethane (DCM)

Crushed ice

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated brine solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography

Procedure:

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under a nitrogen

atmosphere, cool anhydrous DMF (3.0 eq.) to 0 °C. Slowly add phosphorus oxychloride

(POCl₃) (1.1 eq.) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C

for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Reaction with 2-Phenylquinoline: Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM

and add it dropwise to the Vilsmeier reagent.

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat

to reflux (approximately 40-50 °C). Monitor the reaction progress using thin-layer

chromatography (TLC).

Work-up and Extraction: Upon completion, cool the mixture to room temperature and pour it

onto crushed ice. Neutralize the mixture with a saturated NaHCO₃ solution to a pH of 7-8.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Drying and Concentration: Combine the organic layers, wash with brine, and dry over

anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a hexane-

ethyl acetate gradient to yield pure 2-Phenylquinoline-7-carbaldehyde.[1]

Step 2: Reduction of 2-Phenylquinoline-7-carbaldehyde
to (2-Phenylquinolin-7-yl)methanol
The aldehyde synthesized in the previous step is reduced to the primary alcohol.

Materials:

2-Phenylquinoline-7-carbaldehyde

Sodium borohydride (NaBH₄)

Methanol or Ethanol

Dichloromethane (DCM)

Water

Saturated brine solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolution: Dissolve 2-Phenylquinoline-7-carbaldehyde in a suitable solvent such as

methanol or a mixture of DCM and methanol.

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-

wise.

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by

the slow addition of water. Remove the organic solvent under reduced pressure and extract

the aqueous layer with DCM.
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Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous

MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude product.

Purification: If necessary, purify the crude (2-Phenylquinolin-7-yl)methanol by

recrystallization or silica gel chromatography.

Step 1: Vilsmeier-Haack Reaction

Step 2: Reduction

2-Phenylquinoline Formylation

Vilsmeier Reagent
(DMF, POCl3)

2-Phenylquinoline-7-carbaldehyde

ReductionReducing Agent
(e.g., NaBH4) (2-Phenylquinolin-7-yl)methanol

Click to download full resolution via product page

Caption: Synthetic workflow for (2-Phenylquinolin-7-yl)methanol.

Biological Relevance and Application in Drug
Discovery
The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives

exhibiting a wide range of biological activities. Notably, compounds derived from (2-
Phenylquinolin-7-yl)methanol have been investigated as potent inhibitors of the Insulin-like

Growth Factor-1 Receptor (IGF-1R).

The IGF-1R Signaling Pathway
The IGF-1R is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation,

differentiation, and survival. Dysregulation of the IGF-1R signaling pathway is implicated in the
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development and progression of various cancers. Upon binding of its ligand, IGF-1, the

receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events

through two major pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the

Ras/mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately regulate

gene expression and cellular processes related to growth and survival.
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Caption: Simplified IGF-1R signaling pathway and the point of inhibition.
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Kinase Inhibitor Screening Workflow
(2-Phenylquinolin-7-yl)methanol serves as a key intermediate in the synthesis of a library of

compounds for screening as kinase inhibitors. A general workflow for identifying and

characterizing such inhibitors is outlined below.

Experimental Workflow:

Compound Synthesis: Synthesize a library of derivatives based on the (2-Phenylquinolin-7-
yl)methanol scaffold.

Primary Screening: Perform high-throughput screening (HTS) of the compound library

against the target kinase (e.g., IGF-1R) using in vitro biochemical assays to identify initial

"hits."

Dose-Response and IC₅₀ Determination: Conduct dose-response studies for the hit

compounds to determine their half-maximal inhibitory concentration (IC₅₀), a measure of their

potency.

Selectivity Profiling: Screen the most potent hits against a panel of other kinases to assess

their selectivity and identify potential off-target effects.

Cell-Based Assays: Evaluate the activity of the lead compounds in cell-based assays to

confirm their ability to inhibit the target kinase within a cellular context and to assess their

effects on downstream signaling pathways.

In Vivo Efficacy Studies: Test the most promising compounds in animal models of relevant

diseases (e.g., cancer xenograft models) to evaluate their in vivo efficacy and

pharmacokinetic properties.
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Caption: General workflow for kinase inhibitor screening.
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This technical guide provides foundational information for researchers interested in (2-
Phenylquinolin-7-yl)methanol and its applications in drug discovery. The provided synthetic

route and biological context serve as a starting point for further investigation and development

of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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